![molecular formula C11H20Cl2N2O B11820573 4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride](/img/structure/B11820573.png)
4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-alpha-diethylamino-o-cresol dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylamino group, and a cresol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-cresol and diethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as spectroscopy and chromatography, is essential for monitoring the reaction progress and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-alpha-diethylamino-o-cresol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and diethylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted cresol derivatives.
Applications De Recherche Scientifique
4-Amino-alpha-diethylamino-o-cresol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and diethylamino groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Acetamidophenylimino-o-cresol
- 4-Ethylphenylimino-o-cresol
- 4-Cyanophenylimino-o-cresol
- 4-Butylphenylimino-o-cresol
Uniqueness
4-Amino-alpha-diethylamino-o-cresol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C11H20Cl2N2O |
|---|---|
Poids moléculaire |
267.19 g/mol |
Nom IUPAC |
4-[1-[amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-4-13(12)9(3)10-5-6-11(14)8(2)7-10;;/h5-7,9,14H,4,12H2,1-3H3;2*1H |
Clé InChI |
ICNULMJWGRITBY-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(C)C1=CC(=C(C=C1)O)C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)
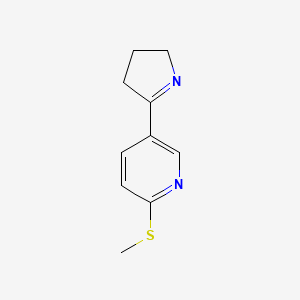
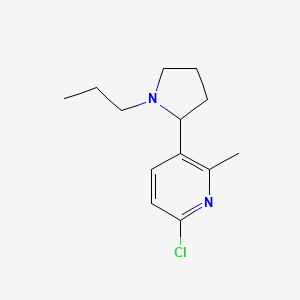
![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
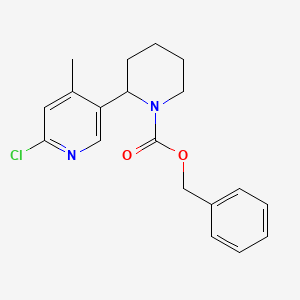

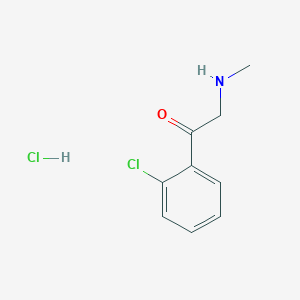
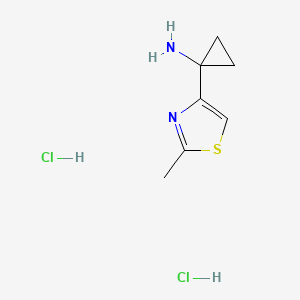

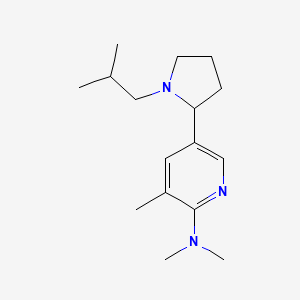
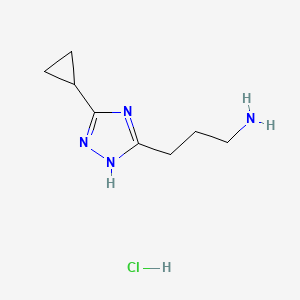
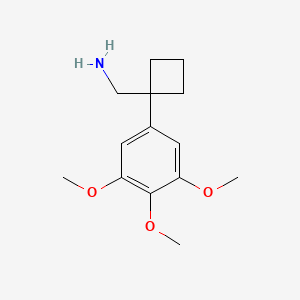
![4-coumaroyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B11820565.png)
